Anemosapogenin

Übersicht

Beschreibung

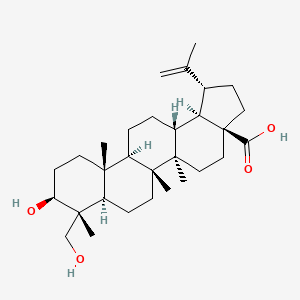

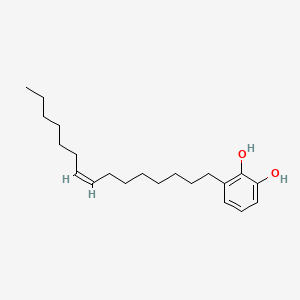

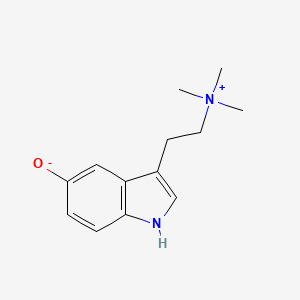

Anemosapogenin, also known as 23-Hydroxybetulinic acid, is a bioactive compound . It has the molecular formula C30H48O4 and a molecular weight of 472.70 .

Molecular Structure Analysis

The molecular structure of Anemosapogenin is represented by the Hill Notation: C30H48O4 . It has a molecular weight of 472.70 . The compound has 11 defined stereocenters .

Physical And Chemical Properties Analysis

Anemosapogenin has a density of 1.1±0.1 g/cm3, a boiling point of 585.8±25.0 °C at 760 mmHg, and a flash point of 322.1±19.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Structural Elucidation and Chemical Properties The structure of anemosapogenin was determined through spectroscopic methods and chemical transformations, highlighting its significance in the realm of natural product chemistry. The ability to characterize such compounds paves the way for understanding their biological activities and potential therapeutic applications (Chen Wenkan et al., 1983).

Biomedical Research and Therapeutic Potentials Research has delved into the anti-tumor effects of compounds extracted from Radix Pulsatillae, including anemosapogenin. Studies have shown that certain concentrations of anemosapogenin-containing extracts exhibit notable anti-tumor activities in vivo, demonstrating its potential in cancer research and therapy (Z. Chang, 2003).

Wirkmechanismus

Target of Action

Anemosapogenin primarily targets cancer cells, including B16, HeLa, and HUVEC cells . It also targets human umbilical vein endothelial cells (HUVECs) . These targets play a crucial role in the compound’s anticancer activity.

Mode of Action

Anemosapogenin interacts with its targets by inhibiting their proliferation . It promotes cell cycle arrest at the S phase and induces apoptosis via the intrinsic pathway . It disrupts the mitochondrial membrane potential significantly and selectively downregulates the levels of Bcl-2, survivin, and upregulates Bax, cytochrome C, cleaved caspase-9 .

Biochemical Pathways

The compound affects the NF-κB signaling pathway . By blocking the activation of this pathway, it inhibits the release of proinflammatory cytokines and/or the action of inflammation mediators (HMGB1, iNOS, and NO) . These effects are the basis for the antiviral and anticancer activities reported with Anemosapogenin .

Pharmacokinetics

It is known that the compound has anticancer activity and can enhance the sensitivity of tumors to doxorubicin . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Anemosapogenin’s action include significant inhibition of cancer cell growth . It can induce apoptosis in K562 cells . It also enhances the sensitivity of the tumor to doxorubicin .

Action Environment

It is known that the compound is derived from pulsatilla chinensis, a plant used in traditional chinese medicine . The plant’s growth conditions and the extraction process may influence the compound’s properties and efficacy.

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20+,21+,22+,23-,24+,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLKAXCQLXHML-WGOZWDAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

23-Hydroxybetulinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

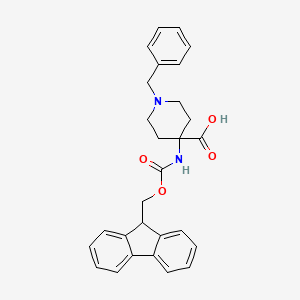

![[16-Acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1649349.png)

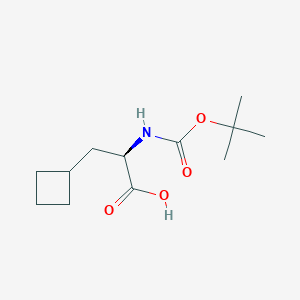

![9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene](/img/structure/B1649350.png)

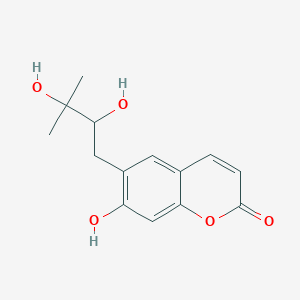

![2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid](/img/structure/B1649354.png)